molecular formula C16H18FN5O B12120759 N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide

N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide

Cat. No.: B12120759
M. Wt: 315.35 g/mol
InChI Key: XWADEUXCBYWJRN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylpyrimidinyl group, and a piperazinyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines under specific conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the piperazine ring.

    Attachment of the methylpyrimidinyl group: This is done through a coupling reaction, often using reagents like palladium catalysts.

    Formation of the carboxamide moiety: This final step involves the reaction of the intermediate compound with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the fluorophenyl group, potentially leading to the formation of hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery and development.
  • Studied for its pharmacological properties and therapeutic potential.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction pathways, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl-N-methylmethanesulfonamide
  • N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine or pyrimidine rings.
  • Reactivity: Variations in reactivity due to the different functional groups.
  • Applications: Differences in potential applications based on their unique chemical properties.

Properties

Molecular Formula

C16H18FN5O

Molecular Weight

315.35 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-(5-methylpyrimidin-2-yl)piperazine-1-carboxamide

InChI

InChI=1S/C16H18FN5O/c1-12-10-18-15(19-11-12)21-6-8-22(9-7-21)16(23)20-14-4-2-13(17)3-5-14/h2-5,10-11H,6-9H2,1H3,(H,20,23)

InChI Key

XWADEUXCBYWJRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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